molecular formula C15H21N3O3 B2542087 N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1257551-91-9

N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2542087
CAS No.: 1257551-91-9
M. Wt: 291.351
InChI Key: KDONAICTTZXPFQ-UHFFFAOYSA-N
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Description

N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This compound features an imidazolidin-2-one core, a moiety present in numerous biologically active molecules. Compounds with this structure have been demonstrated to act as HIV protease inhibitors, 5-HT3 receptor antagonists, and NK1 antagonists . The structure combines the imidazolidin-2-one heterocycle with a 4-methoxyphenyl group and an N-isopropyl acetamide side chain, making it a valuable scaffold for the development of new therapeutic agents and for biochemical probing . The specific molecular architecture of this compound suggests potential for diverse biological activities, which requires further investigation through in vitro and in vivo studies. Its mechanism of action is likely tied to interaction with specific enzymatic pathways or protein targets, a common trait for this class of molecules which are often targeted by drugs . Researchers can utilize this compound as a key intermediate or precursor in synthetic organic chemistry, particularly in the stereoselective synthesis of complex heterocycles . It is also suited for building biopolymer scaffolds that exhibit greater stability than typical peptides, and as a precursor to α-amino acids and vicinal diamines . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11(2)16-14(19)10-17-8-9-18(15(17)20)12-4-6-13(21-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDONAICTTZXPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide typically involves the following steps:

  • Formation of the Imidazolidinone Core: : The initial step involves the reaction of an appropriate amine with an isocyanate to form the imidazolidinone ring. For instance, reacting 4-methoxyphenyl isocyanate with isopropylamine under controlled conditions can yield the desired imidazolidinone intermediate.

  • Acylation: : The intermediate is then subjected to acylation using acetic anhydride or acetyl chloride to introduce the acetamide group. This step is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction of the imidazolidinone ring can yield various reduced forms, depending on the reagents and conditions used.

  • Substitution: : The acetamide group can participate in nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its stable imidazolidinone core makes it an ideal candidate for various synthetic applications.

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its structure allows it to interact with specific enzymes, making it a valuable tool in biochemical research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory and analgesic effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The imidazolidinone core can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Imidazolidinone Derivatives

The compound shares structural similarities with heterocyclic systems like 3-chloro-N-phenyl-phthalimide (Fig. 1, ), which contains an isoindoline-1,3-dione core. Key differences include:

  • Core Structure : The target compound has a 2-oxoimidazolidin-1-yl ring (5-membered), whereas 3-chloro-N-phenyl-phthalimide features a 6-membered isoindoline-1,3-dione ring.
  • Substituents : The acetamide side chain in the target compound contrasts with the chloro and phenyl substituents in 3-chloro-N-phenyl-phthalimide.
  • Applications: 3-chloro-N-phenyl-phthalimide is primarily used as a monomer for polyimide synthesis , while imidazolidinone derivatives are more commonly explored for biological activity.

Physicochemical Properties (Hypothetical Comparison)

Property N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide 3-Chloro-N-phenyl-phthalimide
Molecular Weight ~333.4 g/mol (calculated) 271.7 g/mol
Core Structure 2-Oxoimidazolidin-1-yl Isoindoline-1,3-dione
Key Functional Groups Acetamide, 4-methoxyphenyl, isopropyl Chloro, phenyl
Potential Applications Bioactive molecule (hypothesized) Polymer synthesis

Research Findings and Limitations

  • Synthesis Challenges : Unlike 3-chloro-N-phenyl-phthalimide, which is synthesized via established routes for polymer precursors , the acetamide derivative may require specialized coupling reagents or protecting-group strategies.
  • Biological Potential: Imidazolidinones are known for kinase or protease inhibition, but the absence of specific data for this compound precludes definitive conclusions.

Biological Activity

N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide (CAS Number: 1257551-91-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₂₁N₃O₃, with a molecular weight of 291.35 g/mol. The presence of the methoxy group on the phenyl ring contributes to its unique reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O₃
Molecular Weight291.35 g/mol
CAS Number1257551-91-9

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The imidazolidinone core allows for hydrogen bonding and other interactions that can modulate enzyme activity. This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of anti-inflammatory and analgesic effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells, a common model for studying inflammation. This inhibition suggests a potential mechanism for reducing inflammation in various pathological conditions.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an α-glucosidase inhibitor, which is relevant for managing diabetes by slowing carbohydrate absorption in the intestines. The inhibition potency was comparable to acarbose, a standard treatment for type 2 diabetes.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    • A study evaluated the effects of various concentrations of this compound on RAW 264.7 cells treated with lipopolysaccharides (LPS). The results demonstrated a dose-dependent decrease in NO production, indicating its effectiveness as an anti-inflammatory agent .
  • Enzyme Inhibition Study :
    • In another investigation, the compound was tested against α-glucosidase activity using a colorimetric assay. Results indicated that it significantly inhibited enzyme activity at certain concentrations, supporting its potential use in diabetes management .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameKey DifferencesBiological Activity
N-isopropyl-2-(3-phenyl-2-oxoimidazolidin-1-yl)acetamideLacks methoxy groupReduced reactivity and activity
N-isopropyl-2-(3-(4-hydroxyphenyl)-2-oxoimidazolidin-1-yl)acetamideHydroxy group instead of methoxyDifferent interaction profile

Q & A

Basic: What are the optimal synthetic routes for N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted thioureas or maleimide derivatives under reflux conditions in glacial acetic acid. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure intermediate formation .
  • Purification : Recrystallization from solvents like ethyl acetate or methanol, coupled with column chromatography (e.g., silica gel with gradients of CH₂Cl₂/MeOH), ensures high purity. For example, a 58% yield was achieved via sequential acetyl chloride additions and chromatographic purification .
  • Yield Optimization : Adjusting stoichiometry, reaction time, and solvent polarity improves efficiency.

Basic: How is the purity and structural integrity of the compound confirmed post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) validate molecular structure .
  • Mass Spectrometry : ESI/APCI(+) modes confirm molecular weight (e.g., m/z 347 [M+H]⁺) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and detects impurities under gradient elution conditions .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HCT-1 vs. MCF-7) or protocols (e.g., MTT assay conditions) affect results. Standardizing protocols and using positive controls (e.g., reference inhibitors) improves reproducibility .
  • Compound Stability : Degradation under storage (e.g., hydrolysis of the imidazolidinone ring) can alter bioactivity. Stability studies under varying pH/temperature are essential .
  • Structural Analogues : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate pharmacophoric motifs .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Functional Group Modifications : Introduce substituents (e.g., halogens, sulfonyl groups) to the imidazolidinone or acetamide moieties. For example, replacing 4-methoxyphenyl with 4-fluorophenyl alters receptor binding .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
  • In Vitro Assays : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ determinations) across modified derivatives .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Crystal Twinning : Common in flexible molecules; SHELXL’s TWIN command refines twinned data .
  • Disorder Modeling : Use PART and SIMU instructions in SHELXL to handle disordered solvent or sidechains .
  • High-Resolution Data : Synchrotron sources (λ = 0.7–1.0 Å) improve resolution for accurate bond-length measurements .

Advanced: How to interpret complex NMR spectra for derivatives of this compound?

  • 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving overlapping peaks (e.g., imidazolidinone vs. acetamide carbonyls) .
  • Dynamic Effects : Conformational exchange (e.g., rotamers) broadens signals; variable-temperature NMR (e.g., 298–323 K) clarifies dynamics .
  • Reference Compounds : Compare with spectra of structurally related molecules (e.g., pyrazole or thiazole derivatives) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition >200°C) .
  • Light Exposure Tests : UV-vis spectroscopy tracks photodegradation in solutions stored under light/dark conditions .

Advanced: How to design pharmacokinetic studies for this compound?

  • In Vitro ADME :
    • Plasma Protein Binding : Equilibrium dialysis assesses binding affinity .
    • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify parent compound via LC-MS .
  • In Vivo Profiling : Administer to rodent models and measure plasma half-life (t₁/₂), clearance, and bioavailability using LC-MS/MS .

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